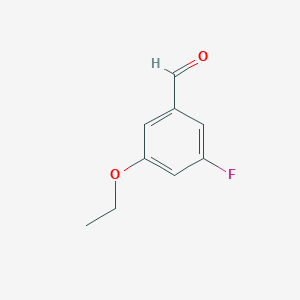

3-Ethoxy-5-fluorobenzaldehyde

Overview

Description

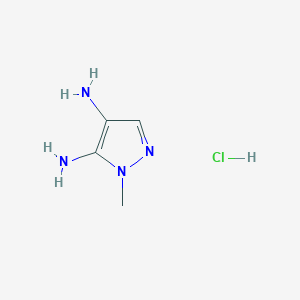

3-Ethoxy-5-fluorobenzaldehyde is a chemical compound with the CAS Number: 1378670-41-7 . It has a molecular weight of 168.17 . It is a solid at room temperature .

Synthesis Analysis

The aromatic bis-aldehyde monomers were synthesized in the presence of anhydrous K2CO3 in DMF solvent by reaction of 4-fluorobenzaldehyde with 3-ethoxy-4-hydroxy-benzaldehyde .Molecular Structure Analysis

The molecular formula of 3-Ethoxy-5-fluorobenzaldehyde is C9H9FO2 .Chemical Reactions Analysis

Reactions that occur at the benzylic position are very important for synthesis problems . The free radical bromination of alkyl benzenes is one such reaction . Substitutions at the benzylic position can be either SN1 or SN2 .Physical And Chemical Properties Analysis

3-Ethoxy-5-fluorobenzaldehyde is a solid at room temperature . It has a molecular weight of 168.17 . The density, melting point, boiling point, and other physical properties are not available in the search results.Scientific Research Applications

Pharmacology

3-Ethoxy-5-fluorobenzaldehyde: is utilized in pharmacological research due to its potential as a precursor in synthesizing various pharmacologically active compounds. Its aldehyde group can react to form Schiff bases, which are often explored for their therapeutic properties .

Organic Synthesis

In organic chemistry, 3-Ethoxy-5-fluorobenzaldehyde serves as an intermediate for the synthesis of complex organic molecules. Its reactivity, particularly the aldehyde group, allows for condensation reactions that are fundamental in building larger organic structures .

Material Science

This compound finds applications in material science, particularly in the synthesis of new materials. Its incorporation into polymers and other macromolecules can impart specific properties like fluorescence or reactivity to certain stimuli .

Analytical Chemistry

3-Ethoxy-5-fluorobenzaldehyde: can be used as a standard or reagent in analytical procedures. Its well-defined structure and properties make it suitable for use in calibration and as a reference compound in various analytical techniques .

Biochemistry

In biochemistry, 3-Ethoxy-5-fluorobenzaldehyde may be used to modify biomolecules or to study enzyme-substrate interactions. The modification of amino acids or proteins with this compound can help in understanding their structure and function .

Industrial Applications

While specific industrial uses of 3-Ethoxy-5-fluorobenzaldehyde are not widely documented, compounds like this are often sought after in the chemical industry for their potential use in the synthesis of dyes, fragrances, and other specialty chemicals .

Chemical Education

As a compound with a relatively simple structure and interesting reactivity, 3-Ethoxy-5-fluorobenzaldehyde can be used in educational settings to demonstrate various chemical reactions and principles to students .

Environmental Science

Research into the environmental fate of chemical compounds often includes substances like 3-Ethoxy-5-fluorobenzaldehyde . Understanding its breakdown products and interaction with environmental factors is crucial for assessing its impact .

Safety and Hazards

Mechanism of Action

Target of Action

Many organic compounds like “3-Ethoxy-5-fluorobenzaldehyde” can interact with various proteins, enzymes, or cellular structures in the body. The specific targets would depend on the chemical structure of the compound and its physicochemical properties .

Mode of Action

The compound could interact with its targets through various mechanisms, such as binding to a receptor, inhibiting an enzyme, or disrupting a cellular structure. The exact mode of action would depend on the specific targets and the nature of the compound .

Biochemical Pathways

The compound could affect various biochemical pathways depending on its targets. For example, if it targets an enzyme, it could affect the metabolic pathway that the enzyme is involved in .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure and physicochemical properties. For example, its absorption could be influenced by its solubility, its distribution could be affected by its size and polarity, its metabolism could be determined by its chemical reactivity, and its excretion could be influenced by its stability .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cellular function to cell death .

Action Environment

The action, efficacy, and stability of the compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds .

properties

IUPAC Name |

3-ethoxy-5-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-2-12-9-4-7(6-11)3-8(10)5-9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWMKRMOJSUEPEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethoxy-5-fluorobenzaldehyde | |

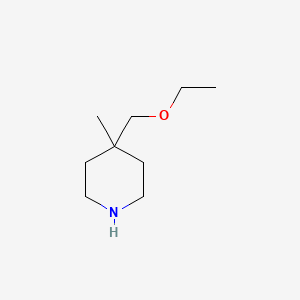

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(tert-butoxycarbonyl)azepan-4-yl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1489870.png)

![3-(pyrrolidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1489879.png)